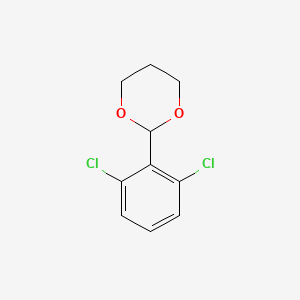
2-(2,6-Dichlorophenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-1,3-dioxane is a chemical compound characterized by the presence of a dioxane ring substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1,3-dioxane typically involves the reaction of 2,6-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions generally include heating the reactants under reflux and using a strong acid such as sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins. By inhibiting COX, the compound can reduce inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenyl isocyanate: Another compound with a 2,6-dichlorophenyl group, used in the synthesis of various chemicals.
Uniqueness
2-(2,6-Dichlorophenyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable .
Properties
CAS No. |
61568-55-6 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H10Cl2O2/c11-7-3-1-4-8(12)9(7)10-13-5-2-6-14-10/h1,3-4,10H,2,5-6H2 |
InChI Key |
MXTPNSVXRNTJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14568174.png)
stannane](/img/structure/B14568175.png)

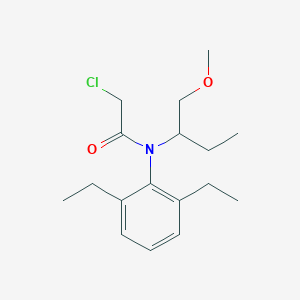
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
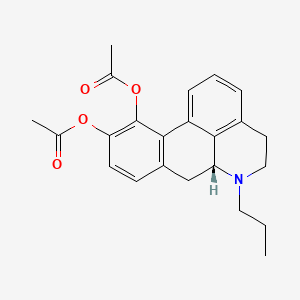
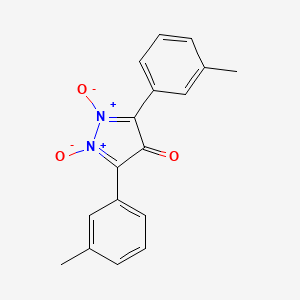
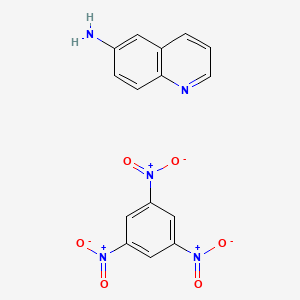
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
![2,4,7,9-Tetraphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B14568227.png)
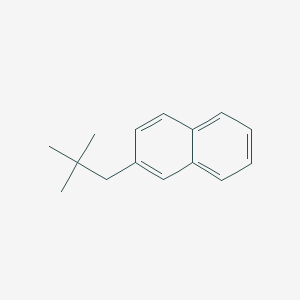
![4-[3-(Triethoxysilyl)propoxy]aniline](/img/structure/B14568238.png)
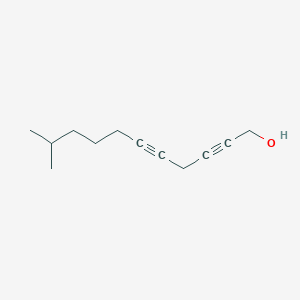
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane](/img/structure/B14568249.png)
